N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Overview
Description
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a heterocyclic compound with potential applications in various scientific fields. The structure of this compound is characterized by the presence of several rings including pyrazole, pyrido, and triazine systems, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide can be achieved through a multi-step reaction process. Typically, the starting materials are commercially available aromatic amines and esters. The key steps include:
Cyclization reactions to form the core heterocyclic rings.
Functional group modifications to introduce the desired substituents.
Coupling reactions to attach the benzamide moiety.
Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydroxide (NaOH) in organic solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For large-scale production, the synthesis would be optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process, reducing the time and cost associated with manual batch processing.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide undergoes various chemical reactions including:
Oxidation: Can involve reagents like hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) could reduce certain functional groups within the compound.
Substitution: Halogenation and nitration reactions using halogens or nitric acid can introduce additional substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation with bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Depending on the reaction conditions, major products can include halogenated derivatives, reduced amines, and oxidized ketones or alcohols.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the development of more complex molecules.
Biology
Its structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.
Medicine
Due to its potential biological activity, it could be studied for its efficacy in treating various diseases. Its multi-ring structure may allow it to interact with various biological targets.
Industry
In industrial applications, it might be used in the formulation of specialty chemicals, pharmaceuticals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, its activity could be attributed to its interaction with enzymes or receptors, disrupting biological pathways critical for disease progression.
Molecular Targets and Pathways
Potential targets may include enzymes like kinases or proteases, which play roles in cellular signaling and regulation. It could inhibit or modulate these targets, affecting cell function and survival.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
N-(2-ethyl-6-oxo-3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
Uniqueness
The uniqueness of N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide lies in its combination of substituents that provide distinct chemical reactivity and potential biological activity. Its structure allows for a diverse range of chemical transformations, making it a valuable compound in various fields of research.
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Properties
IUPAC Name |
N-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-2-17-19(15-9-5-3-6-10-15)21-25-24-20-18(29(21)26-17)13-14-28(23(20)31)27-22(30)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQWXBAXZJMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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